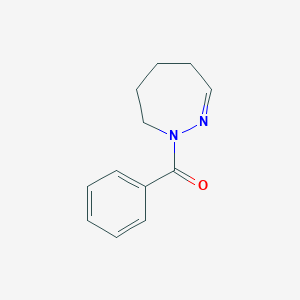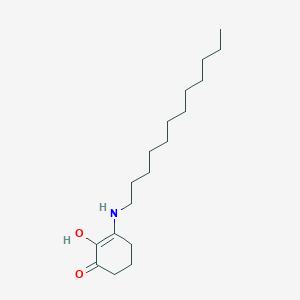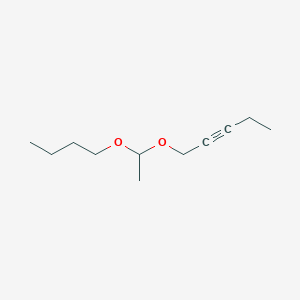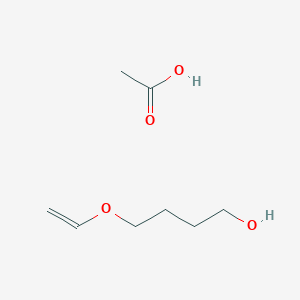
2-Azido-1lambda~4~-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1lambda~4~-thiolan-1-one is a chemical compound characterized by the presence of an azido group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1lambda~4~-thiolan-1-one typically involves the introduction of an azido group to a thiolane precursor. One common method is the reaction of a thiolane derivative with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential explosiveness of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1lambda~4~-thiolan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Staudinger ligation or the Curtius rearrangement.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles or amines, depending on the specific reaction.
Scientific Research Applications
2-Azido-1lambda~4~-thiolan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-1lambda~4~-thiolan-1-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes it a good leaving group in substitution reactions and a reactive species in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A heterocyclic compound with similar reactivity and applications.
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: Compounds with similar structural features and biological activities.
Uniqueness
2-Azido-1lambda~4~-thiolan-1-one is unique due to its specific azido-thiolane structure, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and bioconjugation techniques.
Properties
CAS No. |
89988-25-0 |
|---|---|
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-azidothiolane 1-oxide |
InChI |
InChI=1S/C4H7N3OS/c5-7-6-4-2-1-3-9(4)8/h4H,1-3H2 |
InChI Key |
QRZVTRDZBKPOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
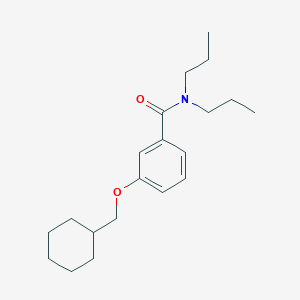
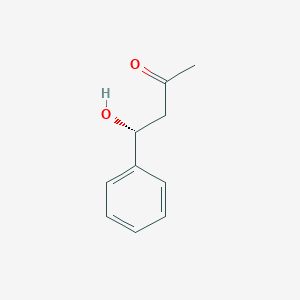
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

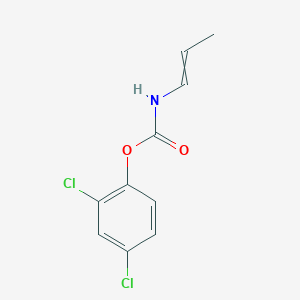

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
